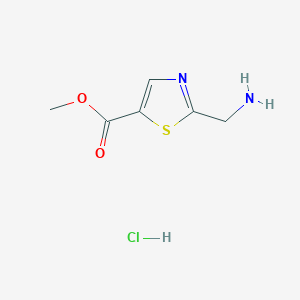![molecular formula C19H18F2N2O4S B2549284 (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868371-31-7](/img/structure/B2549284.png)
(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C19H18F2N2O4S and its molecular weight is 408.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research into 2,6-difluorobenzamides has shown significant promise in the field of antibacterial drugs, particularly through their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This class of compounds has been explored for their potential to fight against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting a potential research application of the given compound in developing new antibacterial agents (Straniero et al., 2023).
Anticancer Research
Compounds similar in structure or functional groups have been studied for their anticancer properties. The synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs, for example, showed significant reduction in blood glucose, total cholesterol, and triglyceride levels in a type-2 diabetes model, indicating a potential for anticancer activity due to the overlap in metabolic pathways between cancer and metabolic diseases (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Apoptosis Induction
Thiazolides, a novel class of compounds that share functional groups with the given compound, have shown efficacy in inducing apoptosis in colorectal tumor cells. This suggests a possible research application in studying the mechanism of apoptosis induction by similar compounds, which could lead to new treatments for colorectal and possibly other cancers (Brockmann et al., 2014).
Antimicrobial Applications
Studies on fluorobenzamides containing thiazole and thiazolidine groups have highlighted their promising antimicrobial properties. These compounds exhibited significant activity against both bacterial and fungal strains, suggesting potential research applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Drug Development and Quality Control
Investigations into thiazolide derivatives and similar compounds have also focused on developing quality control methods for promising anticonvulsant drugs. This highlights another potential research application in the pharmaceutical development process, ensuring the safety, efficacy, and quality of new drug candidates (Sych et al., 2018).
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c1-5-23-16-12(21)8-11(20)9-15(16)28-19(23)22-18(24)10-6-13(25-2)17(27-4)14(7-10)26-3/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRKNOFSNBJMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2549202.png)




![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)



![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)
![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)
